1-(3,4-Difluorobenzoyl)piperidin-4-amine
Description
1-(3,4-Difluorobenzoyl)piperidin-4-amine is a piperidine derivative featuring a 3,4-difluorobenzoyl group attached to the piperidin-4-amine scaffold. The compound’s structure combines a nitrogen-containing heterocycle (piperidine) with a fluorinated aromatic ketone, which confers unique physicochemical properties.
Properties
Molecular Formula |
C12H14F2N2O |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(3,4-difluorophenyl)methanone |
InChI |
InChI=1S/C12H14F2N2O/c13-10-2-1-8(7-11(10)14)12(17)16-5-3-9(15)4-6-16/h1-2,7,9H,3-6,15H2 |
InChI Key |
FBXFTMONLONECZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine (CAS: 92539-28-1)
- Structural Difference : Replaces the 3,4-difluorobenzoyl group with a 3,4-dichlorobenzyl moiety.
- Impact: Chlorine atoms increase lipophilicity (ClogP ~2.8 vs. ~1.9 for difluoro) and steric bulk compared to fluorine.
- Molecular Weight : 259.18 g/mol vs. 254.24 g/mol (estimated for 1-(3,4-Difluorobenzoyl)piperidin-4-amine).
1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine (CAS: 66898-97-3)
- Structural Difference : Substitutes 3,4-difluorophenyl with a 3-(trifluoromethyl)benzyl group.
- Higher molecular weight (258.28 g/mol) may affect solubility .
1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine (CAS: 1206970-26-4)
- Structural Difference : Features an ethoxy group at the 3-position and fluorine at the 4-position on the benzyl ring.
- Impact : The ethoxy group introduces steric hindrance and hydrogen-bonding capacity, which could modulate receptor selectivity. Molecular weight (252.33 g/mol) is comparable to the target compound .
Functional Group Modifications
1-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine
- Structural Difference : Replaces the benzoyl group with a pyrimidine-heterocyclic system.
1-[(3,4-Dimethyl-5-nitrobenzene)sulfonyl]piperidin-4-amine
- Structural Difference : Substitutes benzoyl with a sulfonyl group attached to a nitroaromatic ring.
- Impact: Sulfonyl groups are polar and may improve aqueous solubility.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group | LogP (Predicted) |
|---|---|---|---|---|---|
| 1-(3,4-Difluorobenzoyl)piperidin-4-amine | C₁₂H₁₄F₂N₂O | 254.24 | 3,4-difluorophenyl | Benzoyl | ~1.9 |
| 1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine | C₁₂H₁₆Cl₂N₂ | 259.18 | 3,4-dichlorophenyl | Benzyl | ~2.8 |
| 1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine | C₁₃H₁₇F₃N₂ | 258.28 | 3-(trifluoromethyl)phenyl | Benzyl | ~2.5 |
| 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine | C₁₄H₂₁FN₂O | 252.33 | 3-ethoxy-4-fluorophenyl | Benzyl | ~2.1 |
| 1-[(3,4-Dimethyl-5-nitrobenzene)sulfonyl]piperidin-4-amine | C₁₃H₁₉N₃O₄S | 313.37 | 3,4-dimethyl-5-nitrobenzenesulfonyl | Sulfonyl | ~1.4 |
Key Findings and Implications
Electron-Withdrawing Effects : Fluorine substituents in the target compound enhance metabolic stability and binding affinity to hydrophobic pockets compared to chlorinated or methylated analogues .
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